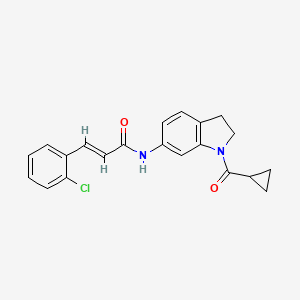
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as BRD0705, is a chemical compound used in scientific research. It is a member of the carbamate family of compounds and has been found to have potential applications in the field of drug discovery.
Mecanismo De Acción
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate works by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. The exact mechanism of action of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate is that it is relatively easy to synthesize and has a high purity when recrystallized. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the potential side effects of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate.
Direcciones Futuras
There are several potential future directions for research on Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate. One area of focus could be on improving the solubility of the compound, which would make it more versatile for use in different experiments. Additionally, further research is needed to fully understand the potential side effects of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate and to determine its efficacy in the treatment of different diseases. Another potential direction for research could be on identifying other protein kinases that Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate may inhibit, which could lead to the discovery of new therapeutic targets.
Métodos De Síntesis
The synthesis of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate involves the reaction of 2-bromoaniline and 4-methyl-2-pyridylamine with tert-butyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate. The yield of the reaction is typically around 50% and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate has been found to have potential applications in the field of drug discovery. It has been identified as a potential inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Inhibition of CK2 has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKVORZIBBHZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757255 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-1,3-thiazol-5-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2581345.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)
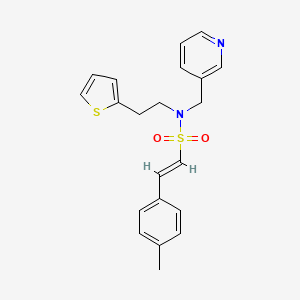
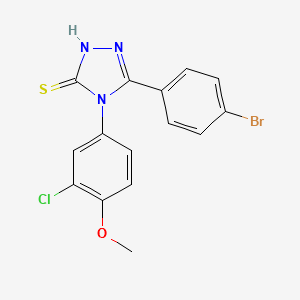
![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)
![1-(2-Fluorobenzyl)-3'-(3-(trifluoromethyl)phenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2581353.png)
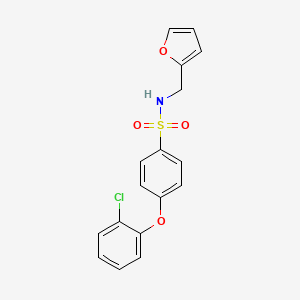
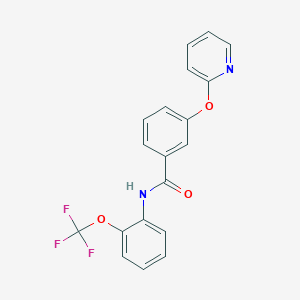
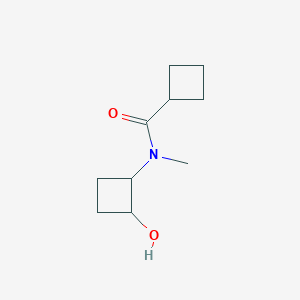
![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)

![(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2581365.png)
![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)
